An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid
An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, a novel small molecule with therapeutic potential. In the absence of established experimental data for this compound, this document outlines a series of robust, industry-standard protocols designed to generate the critical physicochemical data required for its advancement in drug development. The methodologies detailed herein are grounded in the principles of scientific integrity and are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation development of new chemical entities.
Introduction
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a pyridine carboxylic acid derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1][2]. Its structure, featuring a hydrophilic nicotinic acid core and a more lipophilic butynyl side chain with a tertiary alcohol, suggests a complex solubility and stability profile. A thorough understanding of these properties is paramount for its successful development as a therapeutic agent, influencing everything from its biological screening and formulation design to its long-term storage and clinical efficacy.
This guide presents a systematic approach to elucidating the solubility and stability of this compound, drawing upon established methodologies for the parent compound, nicotinic acid, and best practices in pharmaceutical sciences[3][4].
Physicochemical Properties and Predicted Characteristics
While experimental data is not yet available, we can make some initial predictions based on the structure of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid and the known properties of nicotinic acid.
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 2-3). | Based on the pKa of nicotinic acid and potential electronic effects of the substituent. |
| LogP | A calculated LogP of approximately 0.9 suggests moderate lipophilicity[1]. | The butynyl side chain increases lipophilicity compared to nicotinic acid. |
| Solubility | pH-dependent solubility is anticipated. Higher solubility is expected at pH values above the carboxylic acid pKa and below the pyridine nitrogen pKa. | The presence of ionizable groups is a key determinant of aqueous solubility[5][6]. |
| Stability | Potential for degradation via hydrolysis of the butynyl linkage under strong acidic or basic conditions. Susceptibility to oxidation at the pyridine ring and the tertiary alcohol. Photostability will need to be determined. | The chemical functionalities present in the molecule suggest these degradation pathways[7][8]. |
Comprehensive Solubility Assessment
A multi-faceted approach is necessary to fully characterize the solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Kinetic and Thermodynamic Solubility
Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form in a given solvent[9][10][11].
This protocol outlines a rapid assessment of kinetic solubility.
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Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid in 100% DMSO.
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Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
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Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.
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Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer[12].
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Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
This "gold standard" method determines the equilibrium solubility[5][9].
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Sample Preparation: Add an excess amount of solid 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid to vials containing a range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, propylene glycol).
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Diagram: Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
pH-Solubility Profile
Due to the presence of both an acidic carboxylic acid and a basic pyridine nitrogen, the aqueous solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is expected to be highly dependent on pH[6][13][14].
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Buffer Preparation: Prepare a series of buffers covering a pH range from 1 to 12 (e.g., HCl/KCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, and KCl/NaOH for pH 11-12).
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Solubility Measurement: Perform the shake-flask thermodynamic solubility assay as described in section 3.1.2 in each of these buffers.
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Data Plotting: Plot the logarithm of the solubility versus pH to generate the pH-solubility profile.
| pH | Predicted Solubility (µg/mL) | Dominant Species |
| 1.2 | High | Cationic (protonated pyridine) |
| 4.0 | Low (near pKa of COOH) | Neutral |
| 7.4 | Moderate | Anionic (deprotonated COOH) |
| 10.0 | High | Anionic |
Comprehensive Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of developing stability-indicating analytical methods[1][7][8].
Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without complete destruction of the parent molecule[1].
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Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for up to 72 hours.
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Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for up to 72 hours.
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Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours.
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Thermal Degradation: Expose the solid compound to 80 °C (dry heat) and 80 °C with 75% relative humidity for up to one week.
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Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15].
Diagram: Forced Degradation Study Workflow
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